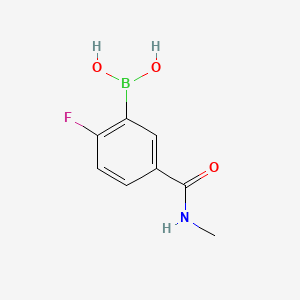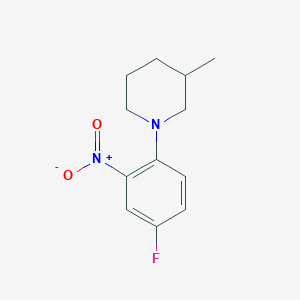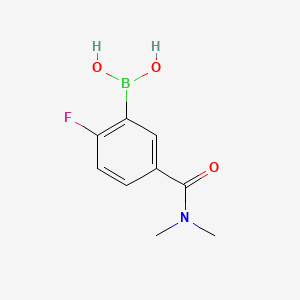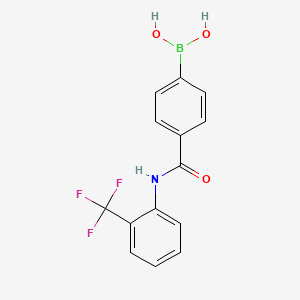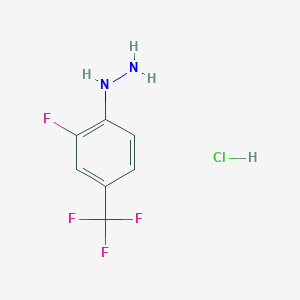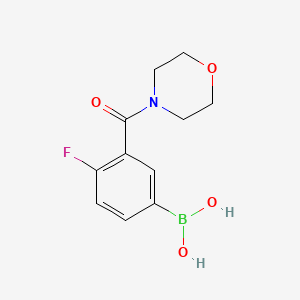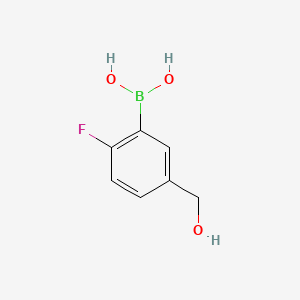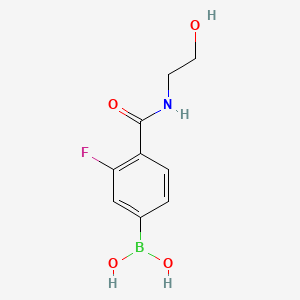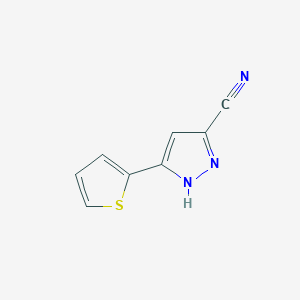
1H-吡唑-3-腈, 5-(2-噻吩基)-
描述
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a cyano group at the 3-position and a thienyl group at the 5-position
科学研究应用
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
It’s known that the compound’s structure allows it to interact with its targets in a regiospecific fashion due to the relative reactivity of exocyclic nitrogen and ring nitrogen atoms .
Biochemical Pathways
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound may also have a broad range of effects .
Action Environment
It’s known that such factors can significantly impact the effectiveness of similar compounds .
生化分析
Biochemical Properties
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- and these biomolecules are typically characterized by binding interactions, which can lead to enzyme inhibition or activation depending on the specific context .
Cellular Effects
The effects of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity . Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Additionally, 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of key metabolites . These interactions can have significant implications for cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, the compound may be transported into the cell via specific membrane transporters, and its distribution within the cell may be influenced by binding to intracellular proteins .
Subcellular Localization
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- is a critical factor that determines its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- typically involves the reaction of pyrazole with bromothiophene in the presence of a base such as sodium hydroxide and a solvent like ethanol. The intermediate formed is then subjected to further reactions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Reduced forms of the cyano group to amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
相似化合物的比较
1H-Pyrazole-3-carbonitrile: Lacks the thienyl group, making it less versatile in terms of chemical reactivity.
5-Amino-1H-Pyrazole-3-carbonitrile: Contains an amino group, which imparts different chemical properties and biological activities.
1H-Pyrazole-3-carbonitrile, 5-(2-furyl)-: Similar structure but with a furan ring instead of a thienyl ring, leading to different electronic and steric effects
Uniqueness: 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- is unique due to the presence of the thienyl group, which enhances its electronic properties and makes it suitable for applications in organic electronics and as a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQRBDZTWWGWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


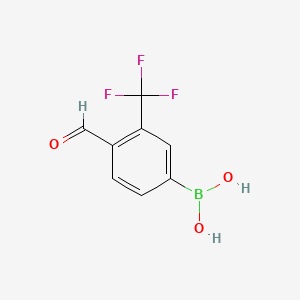

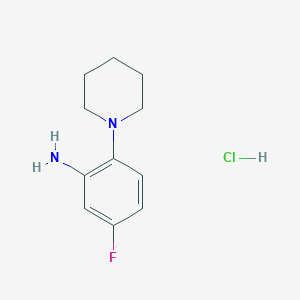
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387938.png)
